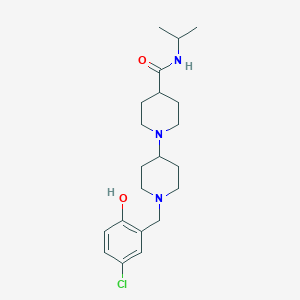![molecular formula C17H27N3O3S B4257365 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B4257365.png)
1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
Vue d'ensemble
Description
1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound, also known as TRO19622, is a small molecule that has been synthesized and studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is not fully understood, but it is thought to act as a modulator of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling and protein folding. 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to increase the production of antioxidants, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell culture experiments. Additionally, 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have low toxicity, making it safe for use in animal studies. However, one limitation of 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone could be used as a tool compound to study the sigma-1 receptor and its role in cellular processes.
Applications De Recherche Scientifique
1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been studied for its potential in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]-5-(thiomorpholine-4-carbonyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c21-15-3-1-6-18(15)7-2-8-20-13-14(4-5-16(20)22)17(23)19-9-11-24-12-10-19/h14H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWXUJIRBLNARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-azepanyl)-N-methyl-N-(2-pyrazinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4257284.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B4257301.png)
![3-(3-fluorophenyl)-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperazin-2-one](/img/structure/B4257307.png)
![1-[3-(2-furyl)propanoyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4257310.png)
![(3R*,4R*)-1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4257323.png)
![ethyl 4-(3-fluorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4257325.png)
![(3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4257329.png)
![{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4257351.png)
![(3R)-1-({1-[1-(3-furylmethyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B4257355.png)
![2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate](/img/structure/B4257362.png)

![5-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4257375.png)
![N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-1H-indole-5-carboxamide](/img/structure/B4257385.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B4257393.png)